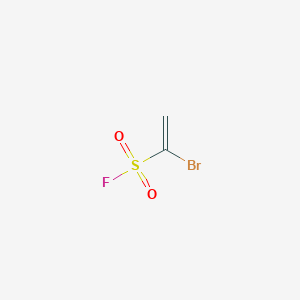

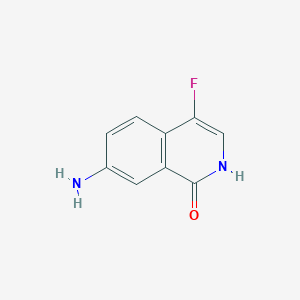

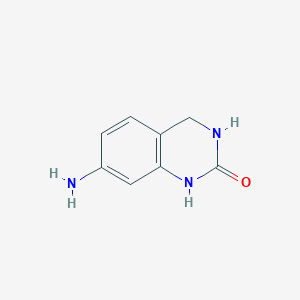

![molecular formula C6H10ClNO2 B3032157 3-氮杂双环[3.1.0]己烷-1-甲酸盐酸盐 CAS No. 1181458-33-2](/img/structure/B3032157.png)

3-氮杂双环[3.1.0]己烷-1-甲酸盐酸盐

描述

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a compound of interest in the field of synthetic organic chemistry, particularly as an unnatural amino acid that can serve as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints .

Synthesis Analysis

The synthesis of related azabicyclohexane carboxylic acids has been achieved through various methods. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution achieved via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the scalable synthesis of a stereoselective (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlighting the importance of controlling the stereoselectivity of the cyclopropanation step . Additionally, a three-component reaction was developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, which is noted for its eco-friendliness and excellent yields .

Molecular Structure Analysis

Structural studies of azabicyclohexane derivatives have been conducted using NMR spectroscopy and X-ray diffraction. For example, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied by NMR, with the crystal structure of one derivative determined by X-ray diffraction .

Chemical Reactions Analysis

Azabicyclohexane carboxylates have been used in copper-mediated aerobic synthesis to produce 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles, demonstrating the versatility of these compounds in chemical reactions . The insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom has also been employed to synthesize a variety of 3-azabicyclo[3.1.0]hexanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexane carboxylic acids are influenced by their stereochemistry and the functional groups present. The synthesis methods developed often aim to optimize these properties for potential applications in medicinal chemistry . The conformational constraints of the bicyclic structure are particularly important for the biological activity of these compounds .

科学研究应用

生物催化剂抑制和代谢工程

3-氮杂双环[3.1.0]己烷-1-甲酸盐酸盐作为羧酸衍生物,可能与已知在生物催化过程中抑制微生物生长的其他羧酸具有相似的性质。研究强调了羧酸作为微生物抑制剂的效力,通常用于食品防腐。这种抑制潜力对于生物催化剂工程非常重要,因为了解抑制机制有助于开发更强大的微生物菌株用于工业应用。这些影响包括破坏细胞膜和降低微生物内部 pH 值,需要代谢工程策略来增强微生物的鲁棒性和在工业环境中的性能 (Jarboe, Royce, & Liu, 2013)。

医学研究中的诊断成像

在医学研究中,特别是在诊断复发性前列腺癌的背景下,3-氮杂双环化合物的类似物(如抗-1-氨基-3-[18F]氟环丁烷-1-甲酸)已用于 PET/CT 成像。这些化合物在检测前列腺癌复发方面显示出很高的灵敏性和特异性,标志着它们是非侵入性代谢成像技术领域的重要贡献者 (Ren, Yuan, Wen, & Yang, 2016)。

衍生物的合成和生物活性

3-氮杂双环[3.3.1]壬烷酮衍生物(在结构上与 3-氮杂双环[3.1.0]己烷-1-甲酸盐酸盐相关)已被合成并研究其生物活性。这些杂环化合物衍生自曼尼希反应,并已被功能化为各种含硫和含氮杂环。它们对各种真菌和细菌菌株的生物活性一直是人们关注的重点,构效关系表明某些结构修饰可以增强抗菌和抗真菌活性 (Mazimba & Mosarwa, 2015)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The specific targets of this compound can vary depending on the derivative and its intended use.

Mode of Action

The mode of action of 3-Azabicyclo[31It is known that the compound interacts with its targets to exert its effects . The exact nature of these interactions would depend on the specific derivative and target.

Biochemical Pathways

The biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may be involved in a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 3-Azabicyclo[31It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride’s action would depend on the specific derivative and target. For example, some derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Others exhibit high cytotoxicity and are promising antitumor agents .

Action Environment

The action environment of 3-Azabicyclo[31It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

属性

IUPAC Name |

3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNGIDOFRBBFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181458-33-2 | |

| Record name | 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

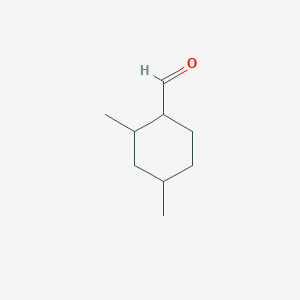

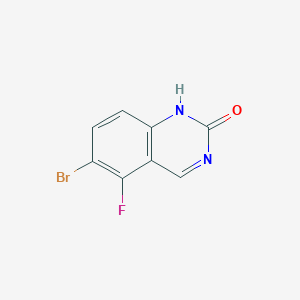

![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)

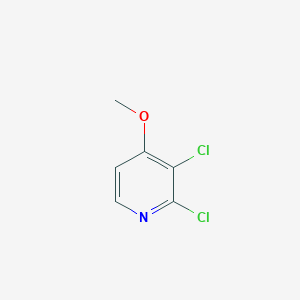

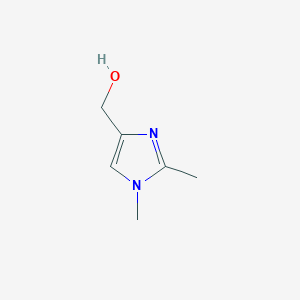

![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)

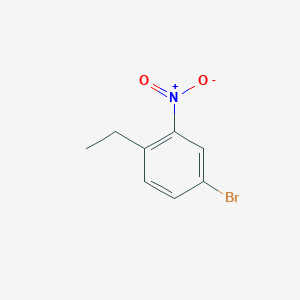

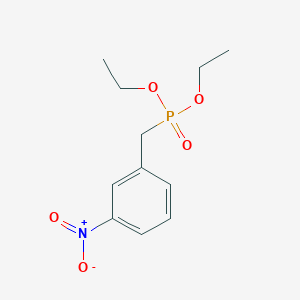

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)